N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a sulfanylacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-bromoacetophenone with 3-chlorobenzyl mercaptan, followed by the reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl group or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and chlorophenyl groups may facilitate binding to hydrophobic pockets, while the sulfanylacetohydrazide moiety could participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The combination of bromophenyl and chlorophenyl groups, along with the sulfanylacetohydrazide moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16BrClN2OS |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H16BrClN2OS/c1-12(14-5-7-15(18)8-6-14)20-21-17(22)11-23-10-13-3-2-4-16(19)9-13/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
YXUGCANKQTUXAV-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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